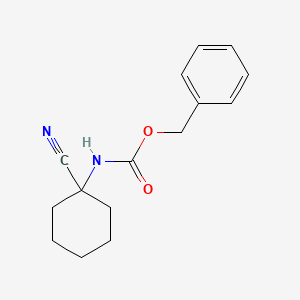

苄基N-(1-氰基环己基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl N-(1-cyanocyclohexyl)carbamate is an organic compound with the molecular formula C15H18N2O2 . It is used in scientific research and has diverse applications in drug synthesis, organic reactions, and material science advancements.

Molecular Structure Analysis

The molecular weight of benzyl N-(1-cyanocyclohexyl)carbamate is 258.32 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of benzyl N-(1-cyanocyclohexyl)carbamate are not provided in the search results .科学研究应用

- Researchers have discovered new pathways and hindrances during the cascade condensation of glyoxal with ammonia derivatives .

Organic Synthesis Relay

Cascade Condensation Reactions

Safety Considerations

安全和危害

Safety precautions for handling benzyl N-(1-cyanocyclohexyl)carbamate include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . It should be kept away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

Benzyl N-(1-cyanocyclohexyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .

Mode of Action

Carbamates, in general, can be installed and removed under relatively mild conditions . They interact with their targets (amines) to form protected amines, which can then undergo further reactions without interference from the amine group .

Biochemical Pathways

Carbamates play a crucial role in peptide synthesis, which involves various biochemical pathways .

Result of Action

The use of carbamates as protecting groups in peptide synthesis can result in the successful formation of peptides without interference from the amine group .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl N-(1-cyanocyclohexyl)carbamate. For instance, the rearrangement kinetics of carbamates can be regulated by adjusting the chemical structure of aliphatic isocyanates . Greater steric hindrance or attachment of benzyl groups can promote the rearrangement . These factors can reduce the relaxation time by one order of magnitude, and the relaxation activation energy can be reduced by over 20 kJ mol .

属性

IUPAC Name |

benzyl N-(1-cyanocyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c16-12-15(9-5-2-6-10-15)17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEUIKNUWPRNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(1-cyanocyclohexyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629119.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2629122.png)

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2629125.png)

![N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2629128.png)

![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)

![1-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2629130.png)

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2629137.png)

![Diethyl 3-methyl-5-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2629138.png)